Ferric pyrophosphate is a water-insoluble iron compound, often used for food fortification due to its neutral organoleptic properties. [, ] Unlike ferrous sulfate, it doesn't cause noticeable color or flavor changes in food, making it suitable for products like infant cereals and chocolate drink powders. []
Related Compounds
Ferrous Sulfate (FeSO4)
Compound Description: Ferrous sulfate is a water-soluble iron salt commonly used in iron supplements and food fortification due to its high bioavailability. [, , , , , ]
Ferrous Fumarate
Compound Description: Ferrous fumarate is another water-soluble iron salt used in iron supplements and food fortification. It is known for its good bioavailability. [, , ]
Relevance: Similar to ferrous sulfate, ferrous fumarate is used as a reference compound to evaluate the bioavailability of ferric pyrophosphate. Studies have shown that while ferric pyrophosphate might have lower bioavailability than ferrous fumarate, it can still effectively improve iron status in certain contexts. [, ]
Sodium Iron EDTA (NaFeEDTA)
Compound Description: Sodium iron EDTA is a highly bioavailable iron chelate commonly used in food fortification. Its high solubility allows for good absorption but may cause undesirable sensory changes in some food products. [, ]
Relevance: NaFeEDTA serves as a point of comparison for the bioavailability and sensory impact of ferric pyrophosphate. While NaFeEDTA offers superior bioavailability, ferric pyrophosphate is preferred for its neutral sensory profile, making it suitable for fortifying foods sensitive to color and flavor changes. []
Ferric Phosphate (FePO4)
Compound Description: Ferric phosphate is an insoluble iron compound often used in food fortification. While it has good organoleptic properties, its bioavailability is relatively low. [, ]
Ferric Pyrophosphate Citrate (FPC)
Compound Description: Ferric pyrophosphate citrate is a water-soluble iron salt specifically designed for intravenous administration, particularly in hemodialysis patients. It effectively replenishes iron stores and maintains hemoglobin levels. [, , ]
Relevance: While structurally similar to ferric pyrophosphate, FPC is distinguished by its citrate component, which confers water solubility and enables intravenous administration. Unlike ferric pyrophosphate, which is primarily used for food fortification, FPC directly addresses iron deficiency in individuals with compromised iron absorption or increased iron requirements. [, , ]
Micronized Ferric Pyrophosphate
Compound Description: Micronized ferric pyrophosphate refers to ferric pyrophosphate processed to have a smaller particle size, typically in the micrometer or nanometer range. This reduction in particle size enhances its surface area and, consequently, its bioavailability. [, , , , , , ]
Relevance: Micronization represents a significant advancement in utilizing ferric pyrophosphate for iron fortification. By reducing particle size, micronized ferric pyrophosphate exhibits improved bioavailability compared to its conventional counterpart. [, , , , , , ]
Encapsulated Ferric Pyrophosphate
Compound Description: Encapsulation of ferric pyrophosphate, often within liposomes, aims to protect the iron from interacting with food components, thereby minimizing sensory changes and potentially enhancing its bioavailability. [, , ]
Relevance: This approach further explores ways to improve the application of ferric pyrophosphate in food fortification. Encapsulation can mask undesirable flavors, improve stability during storage, and potentially enhance its absorption in the digestive system. [, , ]
Sucrosomial® Ferric Pyrophosphate
Compound Description: This patented formulation incorporates ferric pyrophosphate within a matrix of phospholipids and sucrose esters of fatty acids. This structure is designed to improve iron absorption and minimize gastrointestinal side effects. [, , ]
Relevance: Sucrosomial® ferric pyrophosphate represents a novel approach to oral iron supplementation. By integrating ferric pyrophosphate into a specific matrix, this formulation aims to overcome the limitations associated with conventional oral iron supplements, such as low bioavailability and gastrointestinal discomfort. [, , ]
Synthesis Analysis
Ferric pyrophosphate is synthesized through several methods, predominantly involving precipitation reactions. The most common synthesis involves the following steps:
Reactants: Ferric chloride or ferric sulfate is reacted with sodium pyrophosphate.
Conditions: The reaction typically occurs at elevated temperatures (around 500 °C) under an inert atmosphere for about three hours.
Precipitation: The precipitate formed is usually washed and can be further processed with emulsifiers like lecithin for stabilization.
Alternative methods include using ferric salts in combination with citrate and pyrophosphate to form soluble complexes, which can enhance bioavailability in nutritional applications.
Molecular Structure Analysis
Ferric pyrophosphate has a complex molecular structure characterized by its coordination geometry. The structure consists of:
Iron atoms: Central to the structure, typically in octahedral coordination.
Pyrophosphate groups: These are linked through oxygen atoms, forming a network that stabilizes the iron ions.
X-ray diffraction studies often reveal that the compound forms amorphous structures, which can affect its solubility and reactivity. This amorphous nature allows for a high surface area, which is beneficial for its application in food fortification and pharmaceuticals.
Chemical Reactions Analysis
Ferric pyrophosphate can undergo various chemical reactions depending on its environment:
Hydrolysis: In aqueous solutions, ferric pyrophosphate can hydrolyze to form soluble iron complexes if the pH exceeds 7.
Chelation: It can form chelates with organic ligands such as citrate, enhancing its solubility and bioavailability.
Redox Reactions: Ferric ions can participate in redox reactions, which are significant in biological systems.
These reactions are crucial for understanding how ferric pyrophosphate interacts within biological systems and its effectiveness as a dietary supplement.
Mechanism of Action
The mechanism of action of ferric pyrophosphate primarily revolves around its role as an iron source in biological systems:
Absorption: Upon ingestion, ferric pyrophosphate dissociates in the gastrointestinal tract to release ferric ions.
Transport: Ferric ions can bind to transferrin, a protein responsible for iron transport in the bloodstream.
Utilization: The iron is then utilized by the body for various functions, including hemoglobin synthesis and cellular respiration.
The stability constant (Kstab) for the interaction between ferric ions and ligands like citrate is approximately 12, indicating strong binding affinity.
Physical and Chemical Properties Analysis
Ferric pyrophosphate exhibits several notable physical and chemical properties:
Appearance: Typically appears as a white or off-white powder.
Solubility: Generally insoluble in water but forms soluble complexes when chelated with organic acids.
Stability: Stable under acidic conditions but may dissolve in basic environments.
Magnetic Properties: Exhibits magnetic characteristics due to the presence of iron ions, which may have applications in food technology.
These properties are essential for determining its suitability in various applications, especially in food fortification.
Applications
Ferric pyrophosphate has diverse applications across several fields:
Nutritional Supplements: Widely used to treat iron deficiency anemia due to its bioavailability when chelated with organic acids like citrate.
Food Fortification: Incorporated into food products to enhance their iron content without altering taste or appearance.
Pharmaceuticals: Used in formulations aimed at improving iron absorption and utilization in patients undergoing treatments like dialysis.
Research Applications: Investigated for its potential use in magnetic responsive materials due to its unique magnetic properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Diphosphoric acid is an acyclic phosphorus acid anhydride obtained by condensation of two molecules of phosphoric acid. It has a role as an Escherichia coli metabolite. It is a phosphorus oxoacid and an acyclic phosphorus acid anhydride. It is a conjugate acid of a diphosphate(1-). Pyrophosphoric acid is a natural product found in Homo sapiens, Bos taurus, and other organisms with data available. See also: Sodium Pyrophosphate (active moiety of).
1-Pyrroline-5-carboxylic acid, also known as delta(1)-pyrroline-5-carboxylate, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. 1-Pyrroline-5-carboxylic acid is soluble (in water) and a moderately acidic compound (based on its pKa). 1-Pyrroline-5-carboxylic acid has been found in human intestine tissue. Within the cell, 1-pyrroline-5-carboxylic acid is primarily located in the mitochondria and cytoplasm. 1-Pyrroline-5-carboxylic acid exists in all eukaryotes, ranging from yeast to humans. 1-Pyrroline-5-carboxylic acid participates in a number of enzymatic reactions. In particular, 1-Pyrroline-5-carboxylic acid can be converted into L-glutamic acid through its interaction with the enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial. In addition, 1-Pyrroline-5-carboxylic acid can be converted into L-glutamic acid through the action of the enzyme Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial. In humans, 1-pyrroline-5-carboxylic acid is involved in the homocarnosinosis pathway, the arginine and proline metabolism pathway, and the glutamate metabolism pathway. 1-Pyrroline-5-carboxylic acid is also involved in several metabolic disorders, some of which include the hyperinsulinism-hyperammonemia syndrome pathway, guanidinoacetate methyltransferase deficiency (gamt deficiency), the hyperprolinemia type II pathway, and prolidase deficiency (PD). 1-Pyrroline-5-carboxylic acid is a potentially toxic compound. 1-pyrroline-5-carboxylic acid is a 1-pyrrolinecarboxylic acid that is 1-pyrroline in which one of the hydrogens at position 5 is replaced by a carboxy group. It is a conjugate acid of a 1-pyrroline-5-carboxylate.
3-nitropropionic acid appears as golden crystals (from chloroform). (NTP, 1992) 3-nitropropanoic acid is a C-nitro compound that is propanoic acid in which one of the methyl hydrogens has been replaced by a nitro group. It has a role as a neurotoxin, an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor, an antimycobacterial drug and a mycotoxin. It is functionally related to a propionic acid. It is a conjugate acid of a 3-nitropropanoate. It is a tautomer of a 3-aci-nitropropanoic acid. 3-Nitropropionic acid is a natural product found in Phomopsis velata, Penicillium atrovenetum, and other organisms with data available. Bovinocidin is isolated from Aspergillus sp. and moulds contaminating food
Bovinocidin belongs to the family of Beta Amino Acids and Derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom.
3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992) 3-methylcholanthrene is a pentacyclic ortho- and peri-fused polycyclic arene consisting of a dihydrocyclopenta[ij]tetraphene ring system with a methyl substituent at the 3-position. It has a role as a carcinogenic agent and an aryl hydrocarbon receptor agonist. 20-Methylcholanthrene is a polycyclic aromatic hydrocarbon that consists of five fused rings with carcinogenic activity. 20-Methylcholanthrene is often used in experimental cancer studies. 3-Methylcholanthrene can cause cancer according to The Environmental Protection Agency (EPA). A carcinogen that is often used in experimental cancer studies.
Cell-permeable and competitive inhibitor of epidermal growth factor (EGF) receptor tyrosine kinase (IC50 = 3 μM). Effects platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases. Active in vivo. Protein tyrosine kinase (PTK) inhibitors are potential antiproliferative agents for diseases caused by the hyperactivity of PTKs. Tyrphostins are a class of antiproliferative compounds that act as PTK blockers. PTK inhibitors which preferentially inhibit the epidermal growth factor (EGF) receptor kinase block EGF-dependent cell proliferation. AG-82 is an inhibitor of epidermal growth factor receptor kinase with an IC50 value of 3 µM in the human epidermoid carcinoma cell line A431.1 An inhibitor of epidermal growth factor receptor tyrosine kinase activity and has a reported IC50 of 15 µM for the autophosphorylation of the EGF-receptor. 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile is a benzenetriol.
Azelastine is a phthalazine compound having an oxo substituent at the 1-position, a 1-methylazepan-4-yl group at the 2-position and a 4-chlorobenzyl substituent at the 4-position. It has a role as a H1-receptor antagonist, an anti-allergic agent, an anti-asthmatic drug, a bronchodilator agent, a platelet aggregation inhibitor and an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor. It is a member of phthalazines, a tertiary amino compound and a member of monochlorobenzenes. Azelastine, a phthalazine derivative, is an antihistamine available as an intranasal spray for the treatment of allergic and vasomotor rhinitis and as an ophthalmic solution for the treatment of allergic conjunctivitis. It is a racemic mixture, though there is no noted difference in pharmacologic activity between enantiomers, and was first granted FDA approval in 1996. Azelastine is also available in combination with fluticasone propionate as a nasal spray marketed under the trade name Dymista™, which is indicated for the symptomatic treatment of seasonal allergic rhinitis in patients 6 years of age and older. Azelastine is a Histamine-1 Receptor Antagonist. The mechanism of action of azelastine is as a Histamine H1 Receptor Antagonist. Azelastine, a phthalazine derivative, is an antihistamine and mast cell stabilizer available as a nasal spray for hay fever and as eye drops for allergic conjunctivitis. Azelastine is also available as a combination product of azelastine hydrochloride and fluticasone propionate called Dymista®. Dymista® is indicated in patient over 12 years old for symptomatic relief of seasonal allergic rhinitis. See also: Azelastine Hydrochloride (has salt form).
Beta-propiolactone appears as a colorless liquid with a slightly sweetish, pungent odor. Used as an intermediate in organic synthesis; disinfectant, sterilant for blood plasma, tissue grafts, vaccines, enzymes and surgical instruments. (EPA, 1998) Beta-propiolactone is a propan-3-olide. It is functionally related to a 3-hydroxypropionic acid. It derives from a hydride of an oxetane. Propiolactone is a lactone compound with a four-membered ring. It is a colorless liquid with a pungent slightly sweet odor. Propiolactone is a disinfectant used for the sterilization of blood plasma, vaccines, tissue grafts, surgical instruments, and enzymes. It has been used against bacteria, fungi, and virus. It is currently FDA approved for its use as an indirect additive used in food contact substances. Propiolactone was first commercially available in the United States in 1958. beta-Propiolactone is used for vaccines, tissue grafts, surgical instruments, and enzymes, as a sterilant of blood plasma, water, milk, and nutrient broth, and as a vapor-phase disinfectant in enclosed spaces. Acute (short-term) inhalation exposure to beta-propiolactone causes severe irritation of the eyes, nose, throat, and respiratory tract in humans. Acute dermal exposure may cause irritation of the skin, blistering, or burns in humans. Contact with the eyes may cause permanent corneal opacification. Burns of the mouth and stomach may occur in humans following acute exposure via ingestion. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of beta-propiolactone in humans. Squamous cell carcinomas of the forestomach have been reported in orally exposed rats. In dermally exposed rodents, skin tumors have been observed. The International Agency for Research on Cancer (IARC) has classified beta-propiolactone as a Group 2B, possible human carcinogen. Propiolactone is a colorless, highly reactive, liquid, cyclic ether with a slightly sweet odor. Beta-propiolactone was used once mainly in the manufacture of acrylic acid and esters. It also was used as a sterilant for medical materials and procedures. However, it is no longer used for medical disinfection. Dermal exposure to beta-propiolactone causes the burning or blistering of the skin, and ingestion of this substance burns the mouth and stomach while exposure to its vapors causes severe irritation of the eyes, throat and respiratory tract. This substance is reasonably anticipated to be a human carcinogen. (NCI05) beta-Propiolactone can cause cancer according to an independent committee of scientific and health experts. Disinfectant used in vapor form to sterilize vaccines, grafts, etc. The vapor is very irritating and the liquid form is carcinogenic.